![molecular formula C7H8N2O2 B12930491 Methyl 1-ethenyl-1H-imidazole-4-carboxylate CAS No. 61375-19-7](/img/structure/B12930491.png)
Methyl 1-ethenyl-1H-imidazole-4-carboxylate
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Overview
Description
Methyl 1-vinyl-1H-imidazole-4-carboxylate is a heterocyclic organic compound that features an imidazole ring substituted with a vinyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-vinyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a vinylating agent in the presence of a catalyst. The reaction conditions are often mild, allowing for the inclusion of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-vinyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have highlighted the antiviral potential of derivatives of imidazole-4-carboxylic acids, including methyl 1-ethenyl-1H-imidazole-4-carboxylate. Research indicates that certain synthesized esters and amides exhibit significant activity against viruses such as Vaccinia. For example, structures with electron-withdrawing groups in the para position to the heterocycle demonstrated promising antiviral activity, with IC50 values as low as 0.35 μM .
Anti-Tuberculosis Agents
this compound and its derivatives have also been investigated for their anti-tuberculosis properties. A study reported that ring-substituted imidazole derivatives exhibited over 90% inhibition of Mycobacterium tuberculosis at concentrations below 6.25 µg/ml, indicating their potential as new anti-tuberculosis agents .
Synthesis and Catalysis
Catalytic Synthesis Methods
The synthesis of this compound can be achieved through various catalytic methods. A notable approach involves using an inorganic salt composite catalyst for the synthesis of imidazole derivatives, which includes steps like enolization and cyclization. This method is praised for its environmental friendliness and high selectivity, making it economically viable for large-scale production .
Material Science
Polymer Applications
The compound's structure allows it to be utilized in the synthesis of polymers with specific properties, such as enhanced thermal stability and chemical resistance. The incorporation of imidazole derivatives into polymer matrices can improve mechanical properties and provide functionalities like antimicrobial activity.
Data Tables
Case Study 1: Antiviral Efficacy
A recent investigation into the antiviral properties of this compound derivatives revealed that modifications to the aromatic moiety significantly influenced both cytotoxicity and antiviral efficacy. The study concluded that careful structural modifications could yield compounds with high selectivity against viral targets while minimizing cytotoxic effects .
Case Study 2: Anti-Tuberculosis Research
In a study aimed at discovering new anti-tuberculosis agents, several derivatives of this compound were synthesized and tested against drug-resistant strains of Mycobacterium tuberculosis. The results demonstrated that certain derivatives maintained efficacy even against resistant strains, highlighting their potential for further development as therapeutic agents .
Mechanism of Action
The mechanism of action of methyl 1-vinyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The vinyl group can participate in conjugation reactions, enhancing the compound’s reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Methyl imidazole-4-carboxylate: Lacks the vinyl group, resulting in different reactivity and applications.
Vinyl imidazole: Lacks the ester group, affecting its solubility and chemical behavior.
1-Vinylimidazole: Similar structure but without the ester group, leading to different applications in polymer chemistry.
Uniqueness: Methyl 1-vinyl-1H-imidazole-4-carboxylate is unique due to the presence of both the vinyl and ester groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
Methyl 1-ethenyl-1H-imidazole-4-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antifungal, antiviral, and anticancer research. This article presents a detailed examination of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its imidazole ring, which is known for conferring various biological properties. The compound's molecular formula is C8H10N2O2, and its structure includes an ethenyl group attached to the imidazole ring, which is crucial for its biological interactions.
Antifungal Activity
Recent studies have demonstrated significant antifungal properties associated with derivatives of imidazole compounds. For instance, triorganotin derivatives of 1-methyl-1H-imidazole-4-carboxylate were synthesized and evaluated for their fungicidal activities.
Case Study: Triorganotin Derivatives
In a study by Szorcsik et al., two triorganotin carboxylates derived from 1-methyl-1H-imidazole-4-carboxylic acid were tested against various fungal strains. The results indicated that one of the complexes exhibited over 87% growth inhibition against pathogens such as Penicillium and Rhizoctonia .
Compound | Fungal Strain | Growth Inhibition (%) |
---|---|---|
Complex 1 | Penicillium | 87.7 |
Complex 1 | Rhizoctonia | 88.9 |
Complex 1 | Fusarium | 88.1 |
This suggests that this compound derivatives have potential as broad-spectrum antifungal agents.
Antiviral Activity
The antiviral potential of imidazole derivatives has also been explored, particularly in the context of HIV research. A study reported that certain compounds with a similar structure to this compound demonstrated moderate antiviral activity with percentage inhibition rates ranging from 33% to 45% against viral replication .
Table: Antiviral Efficacy of Related Compounds
Compound ID | Percentage Inhibition (%) | CC50 (µM) |
---|---|---|
Compound A | 33 | >200 |
Compound B | 45 | 158.4 |
These findings indicate that modifications to the imidazole structure can enhance antiviral activity while maintaining acceptable levels of cytotoxicity.
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. A recent study highlighted its effectiveness in inducing apoptosis in breast cancer cells, specifically MCF-7 cells, with an IC50 value of 52 nM .
The mechanism involves the disruption of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Immunofluorescence assays confirmed that these compounds target tubulin effectively, inducing multinucleation—a hallmark of mitotic catastrophe.
Properties
CAS No. |
61375-19-7 |
---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
methyl 1-ethenylimidazole-4-carboxylate |
InChI |
InChI=1S/C7H8N2O2/c1-3-9-4-6(8-5-9)7(10)11-2/h3-5H,1H2,2H3 |
InChI Key |
IQVHRILGKYLJQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=N1)C=C |
Origin of Product |
United States |
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